D-Glucono-1,4-lactone

Overview

Description

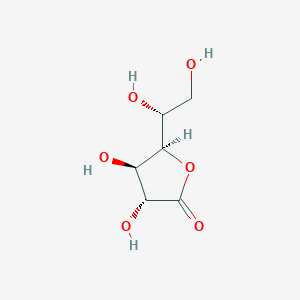

D-Glucono-1,4-lactone (CAS: 1198-69-2) is a five-membered cyclic ester (lactone) derived from gluconic acid. It is naturally produced by the soil fungus Talaromyces flavus and is commercially synthesized for applications in food, pharmaceuticals, and materials science. Structurally, it features hydroxyl and hydroxymethyl groups on a furan-like ring (Figure 1A). Key properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Glucono-1,4-lactone is typically synthesized through the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase. The reaction produces this compound and hydrogen peroxide as by-products: [ \text{C6H12O6} + \text{O2} \rightarrow \text{C6H10O6} + \text{H2O2} ] The lactone can also be prepared by the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor .

Industrial Production Methods: In industrial settings, this compound is produced by the oxidation of glucose using glucose oxidase. The process is carried out under controlled conditions to ensure high yield and purity. The resulting product is then purified and crystallized to obtain the final compound .

Types of Reactions:

Oxidation: this compound can undergo further oxidation to produce gluconic acid.

Hydrolysis: In aqueous solutions, this compound hydrolyzes to form gluconic acid: [ \text{C6H10O6} + \text{H2O} \rightarrow \text{C6H12O7} ]

Fermentation: The compound can be fermented by certain yeast strains to produce ethanol and carbon dioxide.

Common Reagents and Conditions:

Oxidizing Agents: Glucose oxidase is commonly used for the oxidation of glucose to produce this compound.

Hydrolysis Conditions: The hydrolysis of this compound to gluconic acid is facilitated by the presence of water and can be accelerated by heat and high pH.

Major Products:

Gluconic Acid: The primary product formed from the hydrolysis of this compound.

Ethanol and Carbon Dioxide: Products of fermentation by yeast.

Scientific Research Applications

D-Glucono-1,4-lactone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various bioactive compounds and natural products.

Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.

Medicine: this compound is used in pharmaceutical formulations as a stabilizer and excipient.

Industry: It is widely used in the food industry as a sequestrant, acidifier, and leavening agent.

Mechanism of Action

D-Glucono-1,4-lactone exerts its effects primarily through hydrolysis to gluconic acid. The hydrolytic action releases gluconic acid, which is responsible for the compound’s activity. The presence of multiple hydroxyl groups (-OH) in the molecule also contributes to its functionality . In biological systems, this compound can inhibit certain enzymes, such as amygdalin beta-glucosidase, at specific concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

D-Glucono-1,5-lactone (CAS: 90-80-2)

Structural Differences :

- Six-membered tetrahydropyran ring (vs. five-membered in 1,4-lactone).

- Key Functional Groups : Three hydroxyls, one ketone, and a hydroxymethyl group .

D-Gulono-1,4-lactone (CAS: 6322-07-2)

Structural Differences :

- Derived from gulonic acid, with a hydroxyl configuration critical for vitamin C synthesis.

Functional Roles :

- Vitamin C Biosynthesis : Key intermediate in the L-ascorbic acid pathway in plants and animals .

- Stress Response : Accumulates in Tamarix ramosissima roots under NaCl stress, aiding oxidative stress mitigation .

Enzymatic Specificity :

- Not oxidized by protozoan or plant oxidoreductases, unlike L-Galactono-1,4-lactone .

D-Saccharo-1,4-lactone (Glucaric Acid Lactone, CAS: 13374-41-9)

Structural Differences :

- Derived from glucaric acid, with a 1,4-lactone ring.

Functional Contrasts :

- β-Glucuronidase Inhibition : Used to study glucuronidation rates in liver and kidney microsomes .

- Antioxidant Activity: Less potent than D-glucono-1,4-lactone in platelet models .

D-Xylono-1,4-lactone (CAS: 18423-66-0)

Structural Differences :

- Five-carbon backbone (xylose-derived) vs. six-carbon in gluconolactones.

D-Threono-1,4-lactone (CAS: 41161)

Structural Differences :

- Four-membered lactone ring with a C4 backbone.

Functional Notes:

- Substrate for S.

Comparative Data Tables

Table 1: Structural and Functional Comparison

Table 2: Antioxidant Efficacy in Blood Platelets

| Compound | IC₅₀ (Concentration for 50% Inhibition) |

|---|---|

| This compound | Not reported (superior to D-glucarate) |

| Calcium-D-glucarate | ~100 µM |

| Sodium-D-gluconate | ~150 µM |

Biological Activity

D-Glucono-1,4-lactone (1,4-GL) is a lactone derived from D-gluconic acid, which plays a significant role in various biological processes. This article explores the compound's biological activity, including its pharmacological effects, potential therapeutic applications, and metabolic pathways.

This compound is produced through the autohydrolysis of D-gluconic acid. In aqueous solutions, it can equilibrate with its hydrolyzed form, D-gluconic acid. The equilibrium between these two forms influences its biological activity and application in food and pharmaceuticals .

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer prevention. A notable study investigated its effects on diethylnitrosamine (DEN)-induced liver cancer in Sprague-Dawley rats. The results indicated that administration of 1,4-GL significantly improved survival rates from 45% to 70% over a 20-week period. Additionally, it reduced serum levels of α-fetoprotein (AFP), a marker for liver cancer progression .

Table 1: Survival Rates and Serum AFP Levels in Rats

| Group | Survival Rate (%) | Serum AFP Level (ng/mL) |

|---|---|---|

| Control | 100 | 10.26 ± 2.35 |

| DEN (Cancer Induced) | 45 | 18.56 ± 4.65 |

| DEN + 1,4-GL | 70 | 14.28 ± 2.89 |

The histopathological examination of liver tissues showed that while both DEN and DEN + 1,4-GL groups had cancerous changes, those treated with 1,4-GL exhibited less severe morphological abnormalities .

Antioxidative Properties

This compound has also been studied for its antioxidative properties. A comparative study demonstrated that while it exhibited moderate antioxidative activity in human blood platelets, it was less effective than sodium D-gluconate and calcium D-glucarate. This antioxidative capacity may contribute to its protective effects against oxidative stress-related diseases.

Metabolic Role

This compound is metabolized to D-gluconic acid in the body. This conversion is crucial as gluconic acid is involved in various metabolic pathways and energy production processes similar to glucose metabolism. The metabolic pathway can be summarized as follows:

This reaction highlights the compound's role as a substrate in energy metabolism and its potential influence on metabolic health.

Enzymatic Interactions

The compound interacts with various enzymes within the body. For instance, gluconolactone oxidase (GLO) can utilize both this compound and D-glucono-1,5-lactone as substrates for biochemical reactions . This enzyme's activity is significant for producing other valuable metabolites such as d-erythorbic acid.

Case Studies

Case Study: Liver Cancer Prevention

In a controlled study involving DEN-induced liver cancer models in rats treated with this compound:

- Objective : To evaluate the effectiveness of 1,4-GL in preventing liver carcinogenesis.

- Methodology : Rats were divided into control and treatment groups receiving oral doses of 50 mg/kg of 1,4-GL over ten weeks.

- Findings : The treatment group showed improved survival rates and lower levels of serum AFP compared to untreated counterparts.

This case study underscores the potential therapeutic benefits of this compound in cancer prevention strategies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for D-Glucono-1,4-lactone, and how is its purity validated?

This compound is synthesized via oxidation of D-glucose to D-gluconic acid, followed by lactonization under acidic conditions. details a multi-step pathway involving oxidation (e.g., using glucose oxidase), acid-catalyzed cyclization, and purification via recrystallization. Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : Confirms lactone ring formation (e.g., δ 4.5–5.5 ppm for anomeric protons) .

- Gas Chromatography (GC) : Purity validation (≥95% by GC, as in and ).

- Melting Point Analysis : Expected range 124–128°C (adjusted for D-isomer based on and ).

Q. How do pH and temperature influence the stability of this compound in aqueous solutions?

This compound exists in equilibrium with its open-chain gluconic acid and δ-lactone isomer (D-glucono-1,5-lactone). highlights:

- pH Dependency : At pH < 2, the γ-lactone (1,4-form) predominates due to slower hydrolysis. Above pH 5, the δ-lactone (1,5-form) dominates, with equilibrium reached ~100× faster.

- Temperature Effects : Elevated temperatures accelerate hydrolysis. Stabilization requires storage at 4°C in anhydrous conditions .

Table 1: Lactone Stability Under Varying pH

| pH Range | Dominant Form | Equilibrium Rate (Relative) |

|---|---|---|

| <2 | γ-lactone | Slow (k ≈ 0.01 s⁻¹) |

| 2–5 | Mixed | Intermediate |

| >5 | δ-lactone | Fast (k ≈ 1 s⁻¹) |

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- High-Performance Liquid Chromatography (HPLC) : Paired with refractive index or evaporative light scattering detectors for sensitivity in biological samples .

- Enzymatic Assays : Use glucose dehydrogenase (EC 1.1.5.9) to selectively oxidize D-glucose, avoiding interference from lactone isomers ( ).

- Polarimetry : Measure specific optical rotation ([α]D = -27.0±5.0° for related lactones; adjust for this compound) .

Advanced Research Questions

Q. What mechanistic insights explain the pH-dependent isomerization between γ- and δ-lactones?

The isomerization involves acid-catalyzed ring-opening and re-cyclization. demonstrates:

- γ→δ Transition : At higher pH, the 1,5-lactone forms due to lower ring strain (6-membered δ-lactone vs. 5-membered γ-lactone).

- Kinetic Control : Under strongly acidic conditions (pH < 2), the γ-lactone is kinetically trapped due to protonation of the carboxylate intermediate, slowing reorganization .

Methodological Note : Use stopped-flow NMR to monitor real-time lactone interconversion kinetics.

Q. How does this compound interact with β-1,4-glucanase in plant grafting studies?

shows D-Glucono-1,5-lactone (a structural analog) inhibits β-1,4-glucanase, disrupting cell wall remodeling during graft formation. While this compound’s role is less studied, its chelation properties (via hydroxyl groups) may similarly interfere with enzyme-substrate binding.

- Experimental Design : Apply lactone at 100 mg/mL (561.36 mM in H₂O; ) to graft junctions and monitor success rates via histochemical staining .

Q. What biosynthetic pathways or natural sources yield this compound?

identifies this compound as a secondary metabolite in Talaromyces flavus, a soil fungus. Biosynthesis likely involves oxidation of glucose by fungal dehydrogenases, followed by lactonization.

- Isolation Protocol : Extract fungal mycelia with ethyl acetate, purify via silica gel chromatography, and validate via LC-MS (m/z 178.14 [M-H]⁻) .

Q. How does this compound modulate metal chelation in biochemical systems?

This compound’s hydroxyl groups enable chelation of divalent cations (e.g., Ca²⁺, Nd³⁺), altering metal bioavailability. notes its role in stabilizing metal complexes in alkaline solutions:

- Application : In calcium carbonate precipitation studies, lactone chelation delays nucleation, enabling controlled crystal growth .

Table 2: Chelation Properties

| Metal Ion | Stability Constant (log K) | Application Example |

|---|---|---|

| Ca²⁺ | 2.5–3.0 | Biomineralization studies |

| Nd³⁺ | 4.0–4.5 | Nuclear waste remediation |

Properties

IUPAC Name |

(3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-TXICZTDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]1[C@@H]([C@H](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316621 | |

| Record name | D-Gluconolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-69-2 | |

| Record name | D-Gluconolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucono-gamma-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gluconolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-GLUCONO-.GAMMA.-LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F62S8J9R28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.